molecular formula C23H22FN3O2S B2667872 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 954644-43-0

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No. B2667872
CAS RN: 954644-43-0
M. Wt: 423.51
InChI Key: OAOIBIXRLMMDLZ-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22FN3O2S and its molecular weight is 423.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Techniques : A study detailed the efficient preparation of a related quinazolinone-based derivative, showcasing the synthesis methods like S-arylation and characterizing the compound using NMR, Raman, and infrared spectroscopy (Riadi et al., 2021).
  • Anticancer Potential : The same study also examined the cytotoxic activity of this derivative against various human cancer cell lines, finding potent activity with IC50 values in the low micromolar range, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Molecular Docking and Mechanism of Action

  • Inhibitory Activity : The derivative exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting a mechanism of action that could be leveraged in cancer therapeutics (Riadi et al., 2021).

Structure-Activity Relationship

  • Fluorescence Studies : Research on N-aryl-2-aminoquinolines, a category closely related to the chemical , focused on their fluorescence properties and found that hydrogen bonding, substituents, and excited-state intramolecular proton transfer (ESIPT) were crucial contributors to fluorescence quenching of these compounds (Hisham et al., 2019).

Pharmacological Applications

  • Antibacterial Properties : A study on novel antibacterial 8-chloroquinolone derivatives, which are structurally similar, revealed significant antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting the scope for development in antibacterial agents (Kuramoto et al., 2003).

Preclinical Evaluation

  • Antitumor Agents : Derivatives of quinolin-4-one, a compound structurally similar to the one , were studied for their antitumor activities. Most analogues showed significant inhibitory activity against various tumor cell lines, indicating their potential as antitumor agents (Chou et al., 2010).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S/c24-19-7-3-4-8-20(19)26-23(29)22(28)25-13-21(18-10-12-30-15-18)27-11-9-16-5-1-2-6-17(16)14-27/h1-8,10,12,15,21H,9,11,13-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOIBIXRLMMDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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